molecular formula C5H6N8O B11522413 6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine

6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11522413
M. Wt: 194.16 g/mol
InChI Key: PCRKZDKFVIHEPJ-UHFFFAOYSA-N
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Description

6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features both oxadiazole and triazine rings These structures are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate precursors such as hydrazides with nitriles under acidic or basic conditions.

    Formation of the Triazine Ring: The triazine ring is often synthesized via the reaction of cyanuric chloride with amines. In this case, the amino group on the oxadiazole ring can react with cyanuric chloride to form the triazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino groups on the compound can undergo oxidation to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where chlorine atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its stable heterocyclic rings make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and as a potential scaffold for drug design. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicine, derivatives of this compound are being explored for their potential as antimicrobial and anticancer agents. The presence of both oxadiazole and triazine rings is known to enhance biological activity.

Industry

In industry, this compound is used in the development of new materials, such as polymers and resins, due to its thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the heterocyclic rings can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,2,5-oxadiazole: This compound shares the oxadiazole ring but lacks the triazine ring.

    1,3,5-Triazine-2,4-diamine: This compound shares the triazine ring but lacks the oxadiazole ring.

    6-(4-Nitro-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine: This compound is similar but has a nitro group instead of an amino group on the oxadiazole ring.

Uniqueness

The uniqueness of 6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine lies in its combination of oxadiazole and triazine rings, which confer both stability and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H6N8O

Molecular Weight

194.16 g/mol

IUPAC Name

6-(4-amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C5H6N8O/c6-2-1(12-14-13-2)3-9-4(7)11-5(8)10-3/h(H2,6,13)(H4,7,8,9,10,11)

InChI Key

PCRKZDKFVIHEPJ-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1N)C2=NC(=NC(=N2)N)N

Origin of Product

United States

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